An In-Depth Technical Guide to 4-Bromo-4'-methylbenzophenone (CAS 76693-57-7)
An In-Depth Technical Guide to 4-Bromo-4'-methylbenzophenone (CAS 76693-57-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that a deeper understanding of a chemical entity's properties and potential is paramount for innovation. This guide is crafted to provide a comprehensive technical overview of 4-Bromo-4'-methylbenzophenone, a molecule with significant potential in various scientific domains. We will move beyond a simple recitation of facts to explore the causality behind its reactivity and utility. This document is designed to be a self-validating system of information, grounded in authoritative sources, to empower your research and development endeavors.
Section 1: Core Molecular Identity and Physicochemical Properties
4-Bromo-4'-methylbenzophenone, with the CAS registry number 76693-57-7, is an aromatic ketone derivative of benzophenone.[1] Its structure is characterized by a central carbonyl group connecting two phenyl rings. One ring is substituted with a bromine atom at the para position, while the other bears a methyl group, also at the para position.[1] This specific arrangement of an electron-withdrawing bromine atom and an electron-donating methyl group creates a distinct electronic environment that governs its chemical behavior.[1]
The IUPAC name for this compound is (4-bromophenyl)(4-methylphenyl)methanone.[1][2]
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 76693-57-7 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 275.14 g/mol | [1][2][] |
| Monoisotopic Mass | 273.99933 Da | [2][3] |
| Topological Polar Surface Area | 17.1 Ų | [2][3] |
| Rotatable Bond Count | 2 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| XLogP3-AA | 4.3 | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | [2][3] |
| InChI | InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | [2][3] |
| InChIKey | HYLHMBIFGKMXHZ-UHFFFAOYSA-N | [2][3] |
Section 2: Synthesis and Mechanistic Considerations
The primary and most efficient route for the synthesis of 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation reaction .[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.
Protocol: Friedel-Crafts Acylation for 4-Bromo-4'-methylbenzophenone
Objective: To synthesize 4-Bromo-4'-methylbenzophenone from 4-bromobenzoyl chloride and toluene.
Materials:
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4-bromobenzoyl chloride
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Toluene
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Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst
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Anhydrous reaction vessel and glassware
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Appropriate solvent (e.g., dichloromethane or nitrobenzene, though toluene can act as both reactant and solvent)
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Hydrochloric acid (for quenching)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Recrystallization solvent (e.g., hexane)
Methodology:
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Reaction Setup: Under anhydrous conditions to prevent hydrolysis of the acyl chloride and deactivation of the catalyst, charge a reaction vessel with toluene.
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Catalyst Addition: Slowly add anhydrous aluminum chloride to the toluene with stirring. The formation of a colored complex may be observed.
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Acyl Chloride Addition: Add 4-bromobenzoyl chloride dropwise to the stirred mixture. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
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Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts.
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Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent like hexane, to yield pure 4-Bromo-4'-methylbenzophenone.
Causality of Experimental Choices:
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Anhydrous Conditions: Essential to prevent the reaction of water with the Lewis acid catalyst (AlCl₃) and the acyl chloride, which would halt the desired acylation.
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Lewis Acid Catalyst: Aluminum chloride is crucial for activating the 4-bromobenzoyl chloride by forming a highly electrophilic acylium ion, which then undergoes electrophilic attack on the electron-rich toluene ring.
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Quenching with Acidified Ice: This step serves to hydrolyze the aluminum-ketone complex formed during the reaction, protonate any remaining Lewis acid, and facilitate the separation of the organic product from the inorganic salts.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Section 3: Spectroscopic and Analytical Characterization
Accurate characterization is fundamental to confirming the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-4'-methylbenzophenone provides key structural information.
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Carbonyl (C=O) Stretch: A strong absorption band is expected in the range of 1640-1650 cm⁻¹, which is characteristic of an aromatic ketone.[1] The conjugation with the two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.
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Aromatic C-C Stretches: Multiple medium-intensity bands will appear in the 1500-1610 cm⁻¹ region, confirming the presence of the benzene rings.[1]
Mass Spectrometry (MS)
Mass spectrometry is invaluable for determining the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 274, corresponding to the molecular weight with the ⁷⁹Br isotope.
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Isotopic Peak (M+2): Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), an M+2 peak of nearly equal intensity will be present at m/z 276. This isotopic signature is a definitive indicator of a monobrominated compound.[1]
Section 4: Reactivity and Applications in Synthesis
The functional groups of 4-Bromo-4'-methylbenzophenone—the ketone, the aryl bromide, and the methyl-substituted phenyl ring—offer diverse opportunities for further chemical transformations.
Key Applications:
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Intermediate in Organic Synthesis: The bromine atom is a versatile handle for introducing new functionalities via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules, such as biaryl compounds with potential medicinal applications.[1]
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Photochemical Studies: As a benzophenone derivative, it is expected to exhibit interesting photophysical and photochemical properties.[1] The benzophenone core is a well-known photosensitizer, and the substituents can modulate its light-absorbing and energy-transfer characteristics, making it a candidate for studies in photochemistry and the development of photoactive materials.[1][6]
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Material Science: The rigid structure and potential for self-assembly make this compound a building block for novel functional materials.[1][6]
Diagram: Reactivity and Synthetic Utility
Caption: Synthetic pathways from 4-Bromo-4'-methylbenzophenone.
Section 5: Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
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In case of contact:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water.
-
-
Fire Hazards: The compound is combustible. In case of fire, use appropriate extinguishing media. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide gas.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Section 6: Conclusion and Future Outlook
4-Bromo-4'-methylbenzophenone is a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, arising from the para-substituted bromine and methyl groups, make it a compound of interest for the development of novel pharmaceuticals, functional materials, and photosensitizers. The well-established Friedel-Crafts acylation provides a reliable synthetic route, and its reactivity profile opens up a wide array of possibilities for further molecular elaboration. As research in medicinal chemistry and materials science continues to advance, the utility of such tailored benzophenone derivatives is poised to expand, offering exciting opportunities for innovation.
References
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PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]
